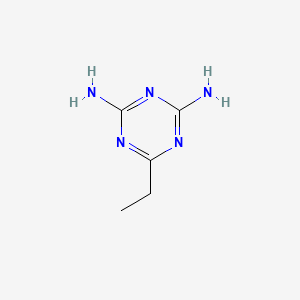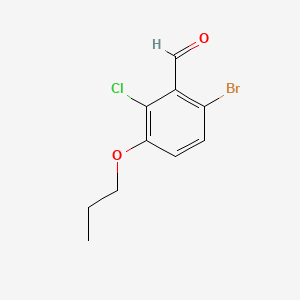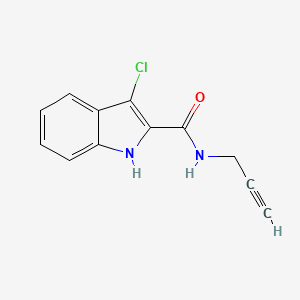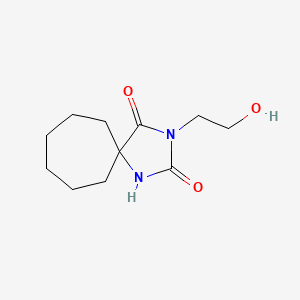
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- is a unique chemical compound characterized by its spirocyclic structure. This compound is part of a class of spiro compounds that have gained significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of both diaza and dione functionalities within the spirocyclic framework imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic anhydride or a diketone. The reaction conditions often require the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dione functionalities can be reduced to corresponding diols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The diaza and dione functionalities allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The hydroxyl group also plays a role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diazaspiro(4.6)undecane-2,4-dione
- 3-(4-morpholinylmethyl)-1,3-diazaspiro(4.6)undecane-2,4-dione
- 3-propyl-1,3-diazaspiro(4.6)undecane-2,4-dione
Uniqueness
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it distinct from other similar spiro compounds that may lack this functional group.
Propriétés
Numéro CAS |
718-82-1 |
|---|---|
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C11H18N2O3/c14-8-7-13-9(15)11(12-10(13)16)5-3-1-2-4-6-11/h14H,1-8H2,(H,12,16) |
Clé InChI |
BYOKNGBWXFMPRS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
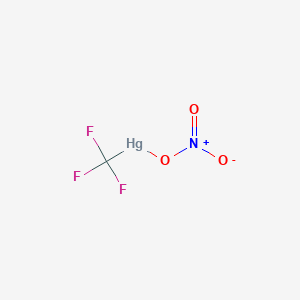

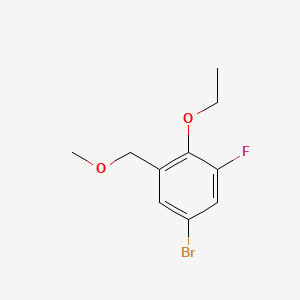
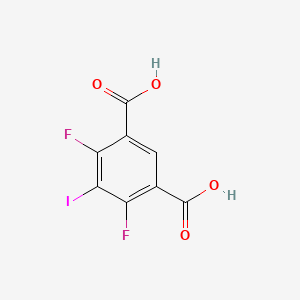

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)


![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
